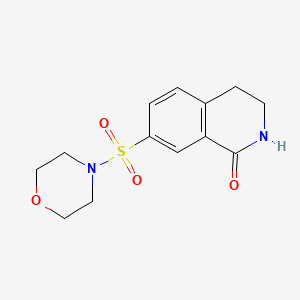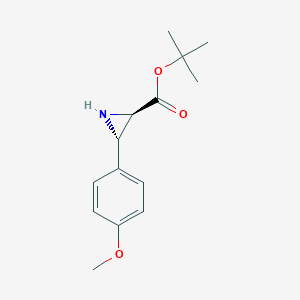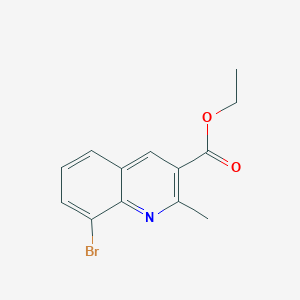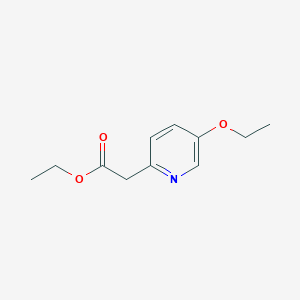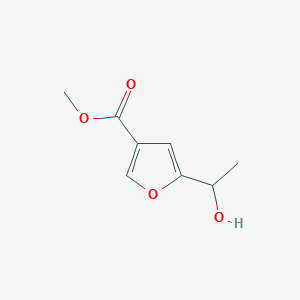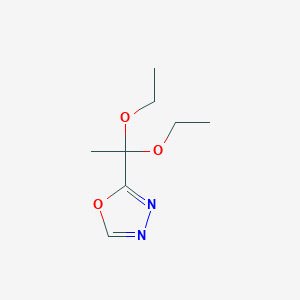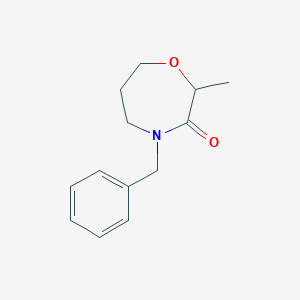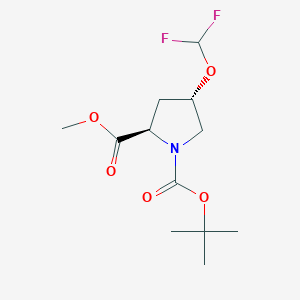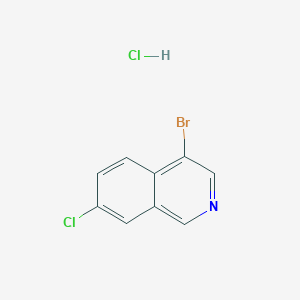
4-Bromo-7-chloroisoquinoline hydrochloride
Overview
Description
4-Bromo-7-chloroisoquinoline hydrochloride, also known as 4-bromo-7-chloro-1H-isoquinoline hydrochloride, is an organic compound with the molecular formula C9H7BrClN. It is a white solid that is soluble in water and ethanol. This compound is a monobromo-chlorinated isoquinoline derivative, and is used as a reagent in organic synthesis. It is also used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Chemistry and Reaction Mechanisms
Reactivity with Amide Ion : 4-Bromoisoquinoline, when reacted with amide and thiomethoxide ions in liquid ammonia, preferentially reacts with the thiolate ion, suggesting a specific reactivity pathway (Zoltewicz & Oestreich, 1991).
Vibrational Spectroscopy Studies : A study on a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline, explored its vibrational properties using Fourier transform infrared and Raman spectra. This helps in understanding the fundamental modes and molecular structure of such compounds (Arjunan et al., 2009).
Synthesis Techniques : Pyridine hydrochloride has been used effectively for the synthesis of chloro compounds from bromo derivatives in the pyridine and quinoline series, indicating methods for synthesizing related compounds (Mongin et al., 1996).
Biomedical Applications
Antimalarial Activity : Derivatives of 4-bromo-7-chloroisoquinoline have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, suggesting potential in antimalarial drug development (Scott et al., 1988).
Cytotoxic Evaluation in Cancer Research : Compounds with a 7-chloro-4-phenoxyquinoline scaffold have demonstrated promising cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer therapy (Kouznetsov et al., 2016).
Photolabile Protecting Group in Biological Studies : Brominated hydroxyquinolines, including derivatives of 4-bromo-7-chloroisoquinoline, have been used as photolabile protecting groups with sensitivity to multiphoton excitation, useful in studying cell physiology (Fedoryak & Dore, 2002).
Casein Kinase I Inhibition : Isoquinolinesulfonamide compounds, including those derived from 4-bromo-7-chloroisoquinoline, have shown inhibitory action against casein kinase I, an enzyme relevant in various biological processes (Chijiwa et al., 1989).
Synthesis of Antileishmanial and Antitubercular Agents : Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes, including derivatives of 4-bromo-7-chloroisoquinoline, have shown potential as antileishmanial and antitubercular agents (Carmo et al., 2011).
Photophysical and Photobiological Studies
Photoremovable Protecting Group Mechanism : Studies on 8-bromo-7-hydroxyquinoline, a related compound, have explored its use as a photoremovable protecting group, revealing insights into photolysis mechanisms relevant to biological effectors in cell and tissue culture (Zhu et al., 2006).
Resonance Raman Characterization : Research on 8-bromo-7-hydroxyquinoline caged acetate, a derivative, has provided detailed resonance Raman characterization of different ground-state forms, contributing to a deeper understanding of these compounds in aqueous solutions (An et al., 2009).
properties
IUPAC Name |
4-bromo-7-chloroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN.ClH/c10-9-5-12-4-6-3-7(11)1-2-8(6)9;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDJIOJUATXWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloroisoquinoline hydrochloride | |
CAS RN |
1803572-19-1 | |
| Record name | Isoquinoline, 4-bromo-7-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-7-chloroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



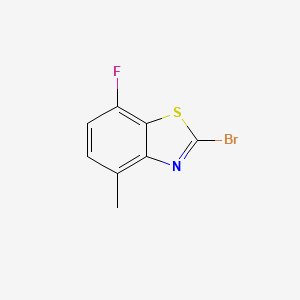

![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
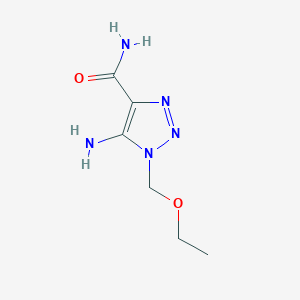
![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382870.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)
